3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H11ClN4S2 and its molecular weight is 358.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Importance and Structural Analysis
Pyridazine analogs, like 3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant pharmaceutical importance in medicinal chemistry. A study by Sallam et al. (2021) focused on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of a related compound, which provided insights into the harmony between theoretical and experimental values of these compounds. They also conducted Hirshfeld surface analysis and energy frameworks to understand molecular packing through different intermolecular interaction energies (Sallam et al., 2021).
Biological Properties and Applications
Pyridazine derivatives have been recognized for their considerable biological properties, including anti-tumor and anti-inflammatory activities. Sallam et al. (2021) synthesized and characterized two compounds similar to the subject compound. They used DFT calculations to determine HOMO-LUMO energy levels and other quantum chemical parameters, providing valuable data for understanding the biological applications of these compounds (Sallam et al., 2021).
Anti-Diabetic Drug Development
A related study by Bindu et al. (2019) explored the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. The study evaluated the Dipeptidyl peptidase-4 (DPP-4) inhibition potentials of these compounds, showing their significance in the development of anti-diabetic drugs. Molecular docking and enzyme inhibition assay results revealed strong inhibition potential, indicating the relevance of these compounds in medicinal applications (Bindu et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit their target kinases, leading to a decrease in cell proliferation and an increase in apoptosis . This is often achieved by binding to the kinase’s active site, preventing it from phosphorylating its substrates .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple pathways involved in cell growth, survival, and angiogenesis . For example, the PI3K/AKT and MAPK/ERK pathways, which are downstream of these kinases, can be inhibited, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
Similar compounds have been designed to have good bioavailability and low toxicity . The pharmacokinetic properties of a compound can greatly affect its efficacy as a drug, as they determine how much of the drug reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been shown to have antiproliferative activities against various cancer cell lines . They can also induce apoptosis, a form of programmed cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect a drug’s stability, efficacy, and mode of action .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECODGGQSFCHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.